

An In-depth Technical Guide to the Synthesis and Chemical Properties of Azoxystrobin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azoxystrobin

Cat. No.: B1666510

[Get Quote](#)

Introduction

Azoxystrobin is a highly effective, broad-spectrum systemic fungicide belonging to the strobilurin class.^{[1][2]} First marketed in 1996, it has become a cornerstone of disease management in modern agriculture, offering protection for a wide array of crops against fungal pathogens from the Ascomycota, Deuteromycota, Basidiomycota, and Oomycetes groups.^{[1][2]} Its efficacy stems from its specific mode of action as a Quinone Outside Inhibitor (QoI), which disrupts the fungal mitochondrial respiration process.^{[1][3]} This document provides a comprehensive technical overview of **azoxystrobin**'s chemical properties, its mechanism of action, primary synthesis pathways, and detailed experimental protocols relevant to its synthesis and analysis.

Chemical and Physical Properties

Azoxystrobin is a synthetic compound that exists as a white to beige crystalline solid at room temperature.^{[1][4]} Its chemical structure features a central 4,6-diphenoxypyrimidine skeleton, which is critical for its biological activity.^[5] The molecule's properties, such as its low water solubility and systemic nature, are key to its function as a protective and curative fungicide in plants.^{[1][4]}

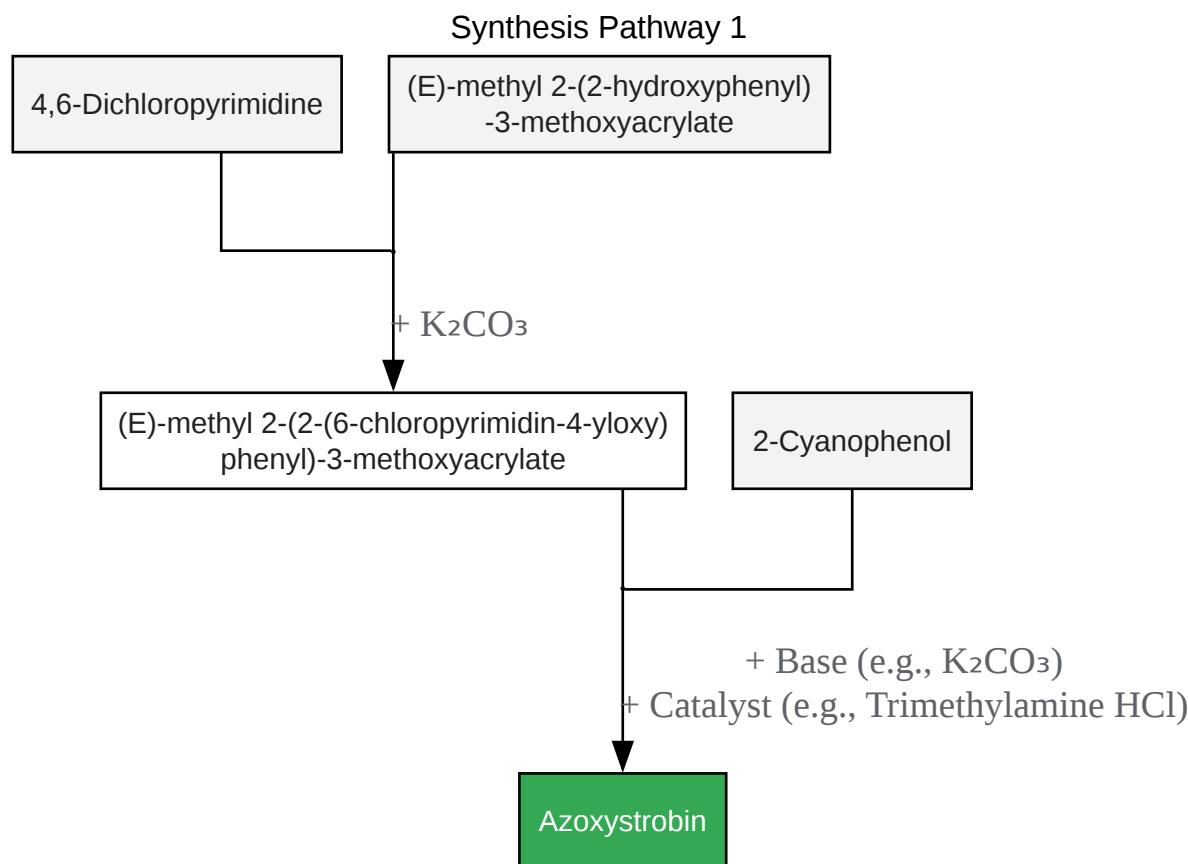
Table 1: Physicochemical Properties of **Azoxystrobin**

Property	Value	Reference
Chemical Formula	$C_{22}H_{17}N_3O_5$	[1] [4]
Molar Mass	403.39 g/mol	[4]
Appearance	White to beige crystalline solid	[1] [4]
Melting Point	116 °C	[1]
Density	1.34 g/cm ³	[1]
Vapor Pressure	8.3×10^{-13} mm Hg (at 25 °C)	[5]
Water Solubility	6.7 mg/L (at 20 °C)	[1]
Organic Solvent Solubility	Soluble in acetone, methanol, dichloromethane; 90 mg/mL in DMSO	[4] [6]
Octanol-Water Partition Coefficient (log P)	2.50 (at 20 °C)	[1] [5]

Azoxystrobin's structure allows for geometrical isomerism, with the (E)-isomer being the biologically active form predominantly used in commercial formulations.[\[7\]](#) Exposure to light can cause photoisomerization to the less active (Z)-isomer.[\[7\]](#) When heated to decomposition, it emits toxic vapors containing nitrogen oxides.[\[5\]](#)

Mechanism of Action: Inhibition of Mitochondrial Respiration

Azoxystrobin's fungicidal activity is achieved by potently inhibiting mitochondrial respiration.[\[2\]](#) [\[4\]](#) It specifically targets Complex III, also known as the cytochrome b-c1 complex, within the mitochondrial electron transport chain.[\[2\]](#)[\[5\]](#) By binding tightly to the Quinone outside (Qo) site of cytochrome b, **azoxystrobin** physically blocks the transfer of electrons from ubiquinone to cytochrome c1.[\[1\]](#)[\[3\]](#)[\[8\]](#) This interruption halts the entire electron transport chain, which in turn prevents the synthesis of ATP, the primary energy currency of the cell.[\[1\]](#)[\[2\]](#) The resulting energy depletion leads to the cessation of fungal growth and spore germination.[\[5\]](#)[\[8\]](#)

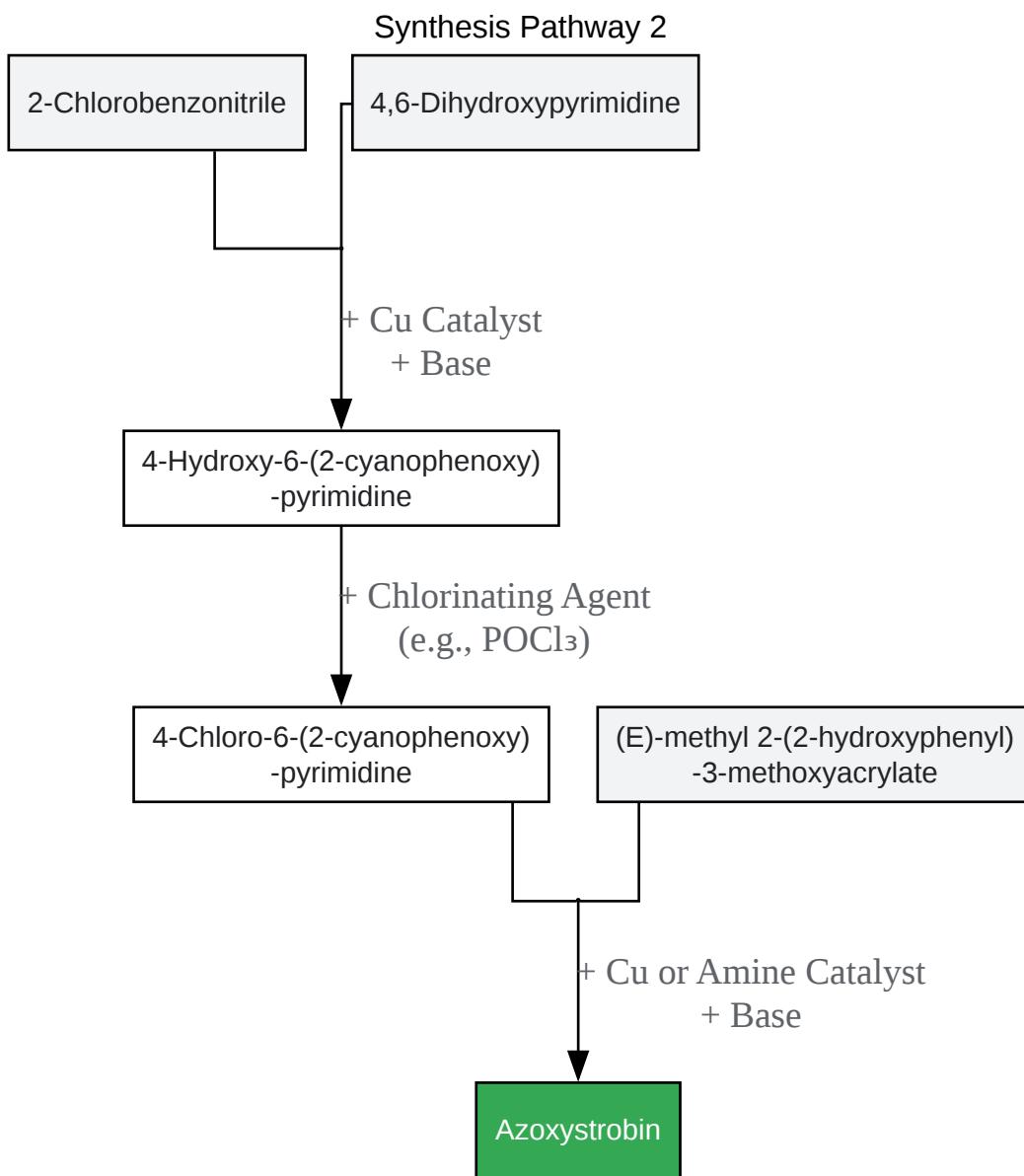

Azoxystrobin inhibits ATP production by blocking electron transfer at the Qo site of Complex III.

Synthesis Pathways

The commercial synthesis of **azoxystrobin** can be achieved through several routes. The original synthesis was developed by ICI, and subsequent patents have disclosed various improvements and alternative methods.^[1] Two prominent pathways are detailed below.

Pathway 1: Synthesis from 4,6-Dichloropyrimidine

A widely cited synthesis route begins with 4,6-dichloropyrimidine. This intermediate undergoes a sequential nucleophilic substitution, first with (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate and then with 2-cyanophenol, often in the presence of a base and a suitable catalyst.^{[5][9]}



[Click to download full resolution via product page](#)

Synthesis of **azoxystrobin** starting from 4,6-dichloropyrimidine.

Pathway 2: Synthesis from 2-Chlorobenzonitrile

An alternative approach involves building the molecule from different starting materials. This pathway begins with a coupling reaction between 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine, followed by chlorination to create a key intermediate, which is then coupled with the acrylate side-chain.[10]

[Click to download full resolution via product page](#)

Synthesis of **azoxystrobin** starting from 2-chlorobenzonitrile.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **azoxystrobin**, based on published literature and patents.

Protocol: Synthesis of Azoxystrobin

This protocol is adapted from patent literature and describes the final coupling step to produce **azoxystrobin**.^[9]

Objective: To synthesize **azoxystrobin** from methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate and 2-cyanophenol.

Materials:

- Methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (0.25 mol)
- 2-Cyanophenol (0.275 mol)
- Potassium carbonate (K_2CO_3), anhydrous (0.2 mol)
- Trimethylamine hydrochloride (0.02 mol)
- Toluene (150 g)
- Water (100 g)
- 500 mL reaction flask with stirring and heating capabilities

Procedure:

- Add toluene (150 g), methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol), 2-cyanophenol (33.09 g, 0.275 mol), potassium carbonate (27.88 g, 0.2 mol), and trimethylamine hydrochloride (1.95 g, 0.02 mol) sequentially into the 500 mL reaction flask.
- Stir the mixture and heat to 80 °C.

- Maintain the reaction at 80 °C for 8 hours, monitoring progress by a suitable method (e.g., HPLC, TLC).
- After the reaction is complete, cool the mixture and add 100 g of water.
- Transfer the mixture to a separatory funnel and allow the layers to separate.
- Collect the organic (toluene) layer containing the **azoxystrobin** product.
- The product can be isolated from the toluene solution by solvent evaporation and purified further by recrystallization from a suitable solvent like methanol.[11]

Protocol: Quantification by Gas Chromatography (GC-FID)

This method is used to determine the purity of an **azoxystrobin** sample using gas chromatography with a Flame Ionization Detector (FID) and an internal standard.[12]

Objective: To quantify the active ingredient content in an **azoxystrobin** sample.

Instrumentation and Conditions:

- Instrument: Gas Chromatograph with FID
- Column: HP-5 (30 m length x 0.32 mm i.d. x 0.25 µm film thickness)
- Oven Program: Initial temp 240 °C, ramp at 3 °C/min to 270 °C, then ramp at 5 °C/min to 300 °C, hold for 4 min.
- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Carrier Gas (He): 1.5 mL/min
- Fuel Gas (H₂): 40 mL/min
- Air: 400 mL/min

- Injection Volume: 1 μ L
- Split Ratio: 20:1
- Expected Retention Time: ~17.1 min for **Azoxystrobin**

Reagent Preparation:

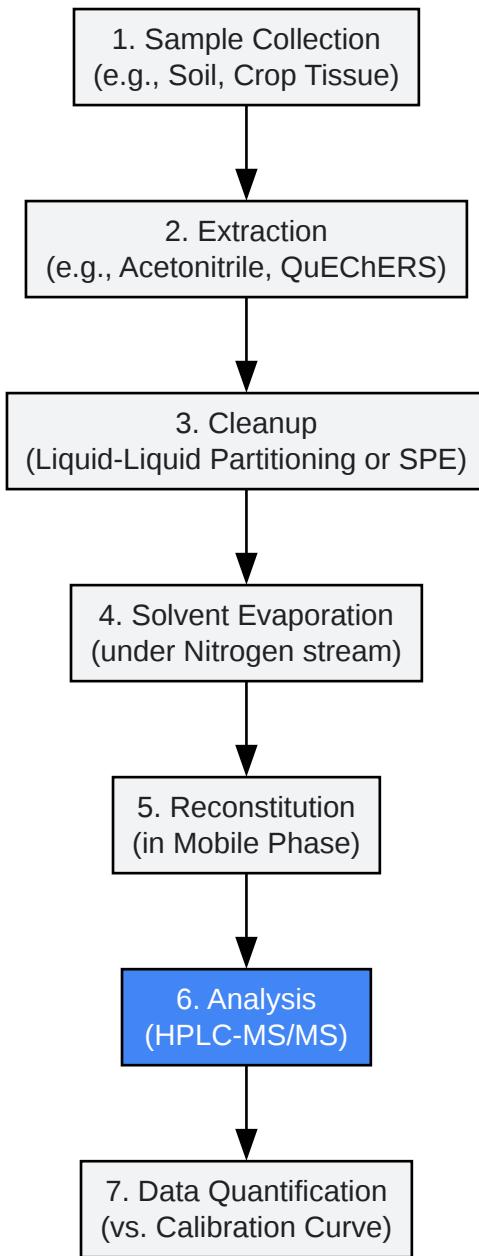
- Internal Standard (IS) Solution: Accurately weigh ~0.1 g of Dibutyl phthalate (DBP) into a 100 mL volumetric flask. Dilute to volume with Acetone.
- Standard Solution: Accurately weigh ~45 mg of analytical grade **azoxystrobin** standard into a 50 mL volumetric flask. Add 5.0 mL of the IS solution and dilute to the mark with Acetone. Mix well.
- Sample Solution: Accurately weigh a sample amount equivalent to ~45 mg of **azoxystrobin** into a 50 mL volumetric flask. Add 5.0 mL of the IS solution and dilute to the mark with Acetone. Mix well.

Procedure:

- Inject 1 μ L of the standard solution into the GC and record the chromatogram.
- Inject 1 μ L of the sample solution into the GC and record the chromatogram.
- Calculate the percentage of **azoxystrobin** in the sample using the following formula:

$$\% \text{ Azoxystrobin} = (M_{\text{std}} \times A_{\text{is_std}} \times A_{\text{ai_spl}} \times P) / (M_{\text{spl}} \times A_{\text{ai_std}} \times A_{\text{is_spl}})$$

Where:


- M_{std} = weight of standard (mg)
- M_{spl} = weight of sample (mg)
- $A_{\text{is_std}}$ = Peak area of IS in standard
- $A_{\text{ai_std}}$ = Peak area of active ingredient in standard

- A_{is_spl} = Peak area of IS in sample
- A_{ai_spl} = Peak area of active ingredient in sample
- P = Purity of the standard (%)

Protocol: Workflow for Residue Analysis in Environmental Samples

Analyzing for trace amounts of **azoxystrobin** in complex matrices like soil or crops requires extraction, cleanup, and sensitive detection, typically by HPLC-MS/MS.[13][14]

General Workflow for Azoxystrobin Residue Analysis

[Click to download full resolution via product page](#)

Typical workflow for the analysis of **azoxystrobin** residues in complex matrices.

Methodology Overview:

- Extraction: A representative sample is homogenized and extracted with an organic solvent like acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed.[14]

- **Cleanup:** The crude extract is purified to remove interfering matrix components. This can involve liquid-liquid partitioning with a solvent like dichloromethane or passing the extract through a Solid Phase Extraction (SPE) cartridge.[13][14]
- **Concentration & Reconstitution:** The purified extract is evaporated to dryness, often under a gentle stream of nitrogen, and then redissolved in a precise volume of a solvent suitable for the analytical instrument (e.g., the HPLC mobile phase).[13]
- **Analysis:** The final sample is injected into an HPLC-MS/MS system. The HPLC separates **azoxystrobin** from any remaining matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection and quantification.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 2. Agriculture Pesticide Azoxystrobin Fungicide Factories 2025 [farmonaut.com]
- 3. pomais.com [pomais.com]
- 4. Some basic properties of Azoxystrobin [techemi.com]
- 5. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azoxystrobin | Antifungal | TargetMol [targetmol.com]
- 7. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
- 11. CN102276538B - Method for preparing azoxystrobin and key intermediate thereof - Google Patents [patents.google.com]
- 12. ppqs.gov.in [ppqs.gov.in]

- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Chemical Properties of Azoxystrobin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666510#azoxystrobin-synthesis-pathway-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com